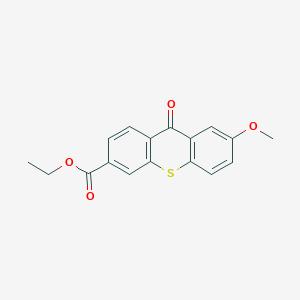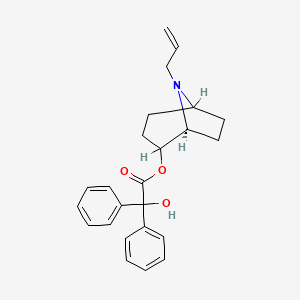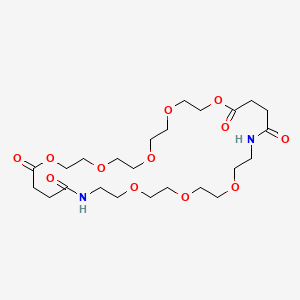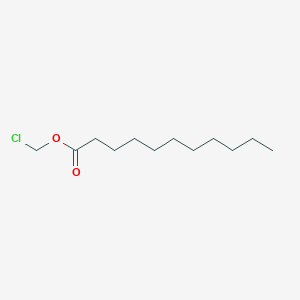![molecular formula C11H12N2O7 B14435247 1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione) CAS No. 79579-81-0](/img/structure/B14435247.png)
1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) is a chemical compound with the molecular formula C11H12N2O7 It is known for its unique structure, which includes two piperidine-2,6-dione units connected by a carbonylbis(oxy) linkage
Vorbereitungsmethoden
The synthesis of 1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) involves specific synthetic routes and reaction conditions. One common method includes the reaction of piperidine-2,6-dione with a carbonylbis(oxy) reagent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield piperidine-2,6-dione and other by-products.
Wissenschaftliche Forschungsanwendungen
1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The carbonylbis(oxy) linkage plays a crucial role in its reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) can be compared with other similar compounds such as:
- N,N,N’,N’-Bis(cyclopentamethylene)urea
- Bis(pentamethylene)urea
- N,N,N’,N’-Bispentamethyleneurea
- N,N’-Carbonylbis(piperidine)
- 1,1’-Carbonyldipiperidine
These compounds share structural similarities but differ in their specific linkages and functional groups, which contribute to their unique properties and applications.
Eigenschaften
CAS-Nummer |
79579-81-0 |
|---|---|
Molekularformel |
C11H12N2O7 |
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
bis(2,6-dioxopiperidin-1-yl) carbonate |
InChI |
InChI=1S/C11H12N2O7/c14-7-3-1-4-8(15)12(7)19-11(18)20-13-9(16)5-2-6-10(13)17/h1-6H2 |
InChI-Schlüssel |
COWZFWPZYVJXJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C(=O)C1)OC(=O)ON2C(=O)CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)





![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)


![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)




